![molecular formula C6H6N4O2S B349574 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1017393-74-6](/img/structure/B349574.png)
6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
“6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . In one study, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) (8a) .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives are typically characterized by the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . This reaction can lead to the formation of two regioisomers .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can vary depending on the specific compound. For instance, the IR spectrum of one compound showed a band due to an amide carbonyl at 1654 cm-1 .
Scientific Research Applications
Anti-HIV Activity
Triazolothiadiazine derivatives have been found to exhibit promising anti-HIV properties. This application is crucial in the ongoing research for effective HIV treatments .
CNS Stimulant
These compounds have shown potential as central nervous system (CNS) stimulants, which could be beneficial in treating disorders such as narcolepsy and attention deficit hyperactivity disorder (ADHD) .
Antifungal and Anti-inflammatory
Studies suggest that triazolothiadiazine derivatives possess antifungal and anti-inflammatory activities, making them candidates for treating fungal infections and inflammatory conditions .
Anticancer Potential
Research has indicated that certain derivatives can act against human cancer cell lines, offering a pathway for developing new anticancer drugs .
Antimicrobial Activity
These compounds have been associated with antimicrobial properties, which could lead to new treatments for bacterial infections .
Antiepileptic Applications
Derivatives of triazolothiadiazine have been used in drugs like Lamotrigine, an antiepileptic medication, showcasing their importance in neurological therapies .
Energetic Materials Research
The structural properties of triazolothiadiazine derivatives are being explored for use in energetic materials, which have applications in various industries including defense .
Anxiolytic and Antidepressant Effects
There is potential for these compounds to be used in treating anxiety and depression due to their anxiolytic and antidepressant activities .
Future Directions
The future directions for research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives could involve further exploration of their diverse pharmacological activities and potential therapeutic applications . Additionally, more studies are needed to fully understand their mechanism of action and to optimize their synthesis .
Mechanism of Action
Target of Action
The primary targets of 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are enzymes such as urease , carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, signal transduction, and disease pathogenesis .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . For instance, it exhibits potent inhibitory activity against urease, a key enzyme in the metabolism of urea . The compound’s mode of action involves competitive inhibition, where it competes with the substrate for the active site of the enzyme .
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of urease disrupts the hydrolysis of urea, leading to decreased production of ammonia and carbon dioxide . This can have significant effects on the physiology of urease-positive microorganisms .
Result of Action
The inhibition of target enzymes by 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can result in various molecular and cellular effects. For instance, the inhibition of urease can disrupt the metabolism of urease-positive microorganisms, potentially leading to their growth inhibition or death .
properties
IUPAC Name |
2-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c11-5(12)1-4-2-13-6-8-7-3-10(6)9-4/h3H,1-2H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBZSRSNXLMOKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C=NN=C2S1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
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